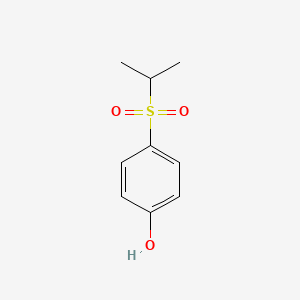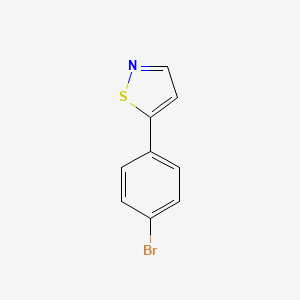
1-(2-((2-Bromophenyl)thio)ethyl)pyrrolidine
Übersicht
Beschreibung
Pyrrolidine is a five-membered ring with one nitrogen atom . It’s a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The bromophenyl group is a phenyl ring with a bromine substituent, and the thioethyl group contains a sulfur atom, which could potentially contribute to the reactivity of the molecule.
Molecular Structure Analysis
The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom . The bromophenyl group would add aromaticity to the molecule, and the sulfur atom in the thioethyl group could contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
Again, while specific reactions for “1-(2-((2-Bromophenyl)thio)ethyl)pyrrolidine” are not available, pyrrolidine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo oxidation, amination, halogenation, and various C-C bond-forming reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific arrangement of its atoms and groups. Pyrrolidine itself is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Quantum Chemical Insights
Quantum chemical studies have explored the molecular properties of pyrrolidine derivatives, including their electronic properties and energy states, utilizing DFT and Gaussian techniques. Such research provides foundational insights into the behavior and reactivity of these compounds at a molecular level, laying the groundwork for further applications in various fields of chemistry (Bouklah et al., 2012).
Antimicrobial Activity
Research into pyrrolidine derivatives has demonstrated significant antimicrobial properties. For instance, novel thio-substituted ethyl nicotinate derivatives have been synthesized and shown to possess antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Corrosion Inhibition
Pyrrolidine derivatives have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments. These compounds exhibit high inhibition efficiency, making them valuable for protecting industrial materials and equipment from corrosion (Bouklah et al., 2006).
Synthetic Chemistry and Heterocyclic Synthesis
The role of pyrrolidine derivatives in synthetic chemistry, particularly in radical cyclization reactions for synthesizing heterocycles, highlights their versatility. They serve as building blocks for creating complex molecular structures, including tri- and tetra-cyclic heterocycles, which are of interest in pharmaceutical research and development (Allin et al., 2005).
Hydrogen Bonding Patterns
The study of hydrogen-bonding patterns in enaminones, including those with pyrrolidine rings, provides essential information on molecular interactions that can influence the design of drugs and materials. These insights contribute to a deeper understanding of molecular structure and function (Balderson et al., 2007).
Antibacterial Activity and Synthesis of Novel Derivatives
The synthesis and evaluation of new pyrrolidin-3-cyanopyridine derivatives have revealed potent antibacterial activity, suggesting the potential for developing new classes of antibacterial agents. This research underscores the importance of pyrrolidine derivatives in medicinal chemistry (Bogdanowicz et al., 2013).
Catalysis and Organic Reactions
Pyrrolidine derivatives have been utilized as ligands in catalysis, significantly impacting organic synthesis. These compounds facilitate various organic reactions, including oxidation and coupling reactions, demonstrating their versatility as catalysts (Singh et al., 2009).
Antioxidant and Anticholinergic Activities
The synthesis of bromophenol derivatives of pyrrolidine has shown promising antioxidant and anticholinergic activities, indicating their potential for therapeutic applications, especially in treating diseases associated with oxidative stress and cholinergic dysfunction (Rezai et al., 2018).
Enantioselective Synthesis and Molecular Docking
Research on the enantioselective synthesis of pyrrolidine derivatives and their potential as thrombin inhibitors illustrates the application of these compounds in developing antithrombotic therapies. Molecular docking studies further highlight their specificity and potential efficacy (Ayan et al., 2013).
Anticancer Activities
Pyrrolidine derivatives have been synthesized and evaluated for their anticancer activities, showing effectiveness in inhibiting cancer cell growth. This research contributes to the search for new anticancer agents and understanding their mechanisms of action (Ramachandran et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(2-bromophenyl)sulfanylethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNS/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZLTCLQNADSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCSC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


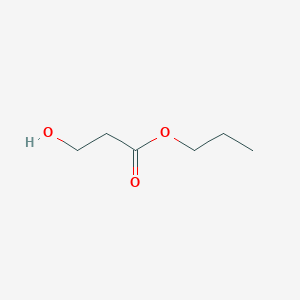
![2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B3141898.png)

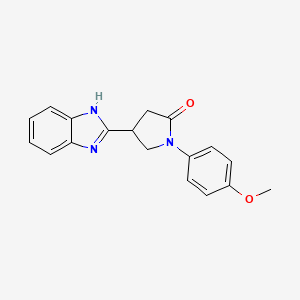
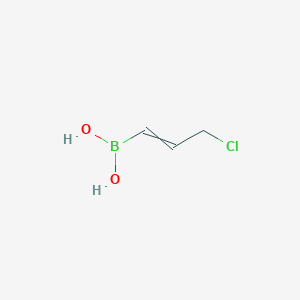
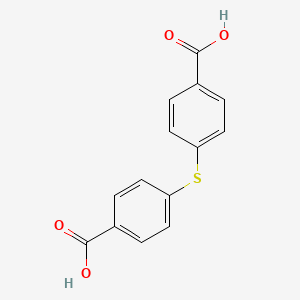

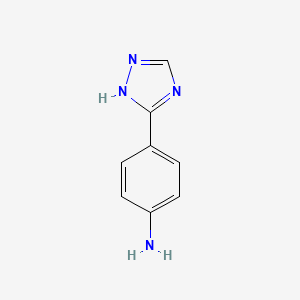
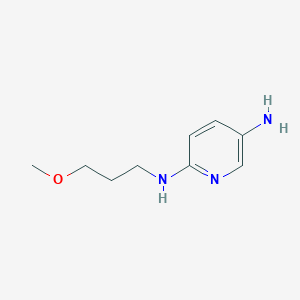
![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone](/img/structure/B3141962.png)
